N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine is an organic compound with the molecular formula C14H16N2. It is a derivative of benzene and is characterized by the presence of two methyl groups and a phenyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine typically involves the reaction of N1,N1-dimethyl-1,3-diaminopropane with a phenylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like toluene. The reaction temperature is maintained at around 80-100°C, and the reaction time varies depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor equipped with a fixed bed catalyst. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified using distillation or crystallization techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1-dimethyl-1,3-diaminopropane: A precursor in the synthesis of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine.
N1,N3-dimethylbenzene-1,3-diamine: A structurally similar compound with different substitution patterns.
N1,N1-dimethyl-N3-propylpropane-1,3-diamine: Another derivative with a different alkyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C14H16N2 |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
3-N,3-N-dimethyl-1-N-phenylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H16N2/c1-16(2)14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3 |
InChI-Schlüssel |
KRKCQGKWPXGWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.